Sodium triphenylsilanolate
Description
Properties
IUPAC Name |
sodium;oxido(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium triphenylsilanolate can be synthesized through several methods. One common approach involves the reaction of triphenylsilanol with sodium hydroxide in a mixture of methanol, isopropanol, and toluene at elevated temperatures (around 115°C). This reaction yields this compound as a product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at room temperature. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium triphenylsilanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: this compound can reduce carbonyl compounds in the presence of catalysts.
Substitution: Reactions with halides or other electrophiles can lead to the formation of various substituted silanolate derivatives.
Major Products Formed:
Siloxanes: Formed through oxidation reactions.
Substituted Silanolates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Sodium triphenylsilanolate has the chemical formula C₁₈H₁₅NaOSi and is classified as a silanolate. Its structure consists of a sodium ion bonded to a triphenylsilanol group, which imparts unique reactivity characteristics that are beneficial in various chemical processes.
Applications in Catalysis
1. Alkyne Metathesis
This compound serves as a ligand in molybdenum alkylidyne complexes, significantly enhancing their reactivity and functional group tolerance. This application is crucial for alkyne metathesis reactions, which are important in organic synthesis for forming carbon-carbon bonds.
- Catalytic Activity : The complexation of this compound with molybdenum leads to catalysts that demonstrate high activity and selectivity in alkyne metathesis. These catalysts are noted for their stability and ease of handling, making them suitable for various synthetic applications .
2. Synthesis of Pharmaceuticals
This compound has been utilized in the synthesis of pharmaceuticals such as Telmisartan, an angiotensin-II antagonist used to treat hypertension. In this context, this compound acts as a base during the conversion of specific precursors to the desired pharmaceutical compounds .
Case Studies
Case Study 1: Molybdenum Alkylidyne Catalysts
In a study published in the Journal of the American Chemical Society, researchers explored the use of this compound in creating air-stable molybdenum alkylidyne catalysts for alkyne metathesis. The findings indicated that these catalysts exhibited exceptional performance across various substrates, demonstrating broad applicability in synthetic organic chemistry .
Case Study 2: Pharmaceutical Synthesis
A patent detailing a novel process for synthesizing Telmisartan highlighted the role of this compound as an essential reagent. The study emphasized its effectiveness in facilitating reactions under mild conditions, thus improving yields and reducing the need for harsh reagents .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Alkyne Metathesis | Acts as a ligand in molybdenum complexes for catalyzing alkyne reactions | High reactivity, functional group tolerance |
| Pharmaceutical Synthesis | Used in the synthesis of Telmisartan and other drugs | Improved yields, mild reaction conditions |
| Organic Synthesis | Facilitates various organic transformations | Versatile applications across different substrates |
Mechanism of Action
The mechanism of action of sodium triphenylsilanolate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom bonded to the silicon atom. The compound can also participate in coordination chemistry, forming complexes with transition metals.
Comparison with Similar Compounds
Table 1: Ligand Comparison in Mo Catalysts
Key Findings :
- This compound provides a balance of steric bulk and moderate electron donation, enabling substrate accessibility while preventing over-stabilization of the metal center .
- Tripodal silanolates (e.g., triply bridged ligands) increase HOMO energy by ~1.5 eV compared to monodentate triphenylsilanolate, enhancing oxidative reactivity .
Catalytic Performance in Alkyne Metathesis
Table 2: Substrate-Specific Activity of Mo Catalysts
Key Findings :
- Catalysts with multidentate ligands (e.g., VIII-d) show superior performance due to cooperative chelation, which stabilizes transition states and enhances turnover rates .
Functional Group Tolerance
Table 3: Tolerance in Macrocyclization Reactions
| Catalyst | Primary Alcohol Tolerance | Ester Tolerance | Boronate Tolerance | Reference |
|---|---|---|---|---|
| This compound (2a) | No (0% yield) | Yes (≥80%) | Limited (~20%) | |
| Canopy Catalyst (1a) | Yes (85% yield) | Yes (≥90%) | Yes (75%) |
Key Findings :
- This compound fails in reactions involving unhindered primary alcohols due to ligand-metal dissociation under protic conditions .
- Canopy catalysts (e.g., 1a) with tripodal silanolate ligands retain activity in the presence of alcohols, attributed to stronger Mo-O bonding and reduced ligand lability .
Stability and Handling
- Air Stability: this compound-derived Mo complexes require inert atmospheres (Ar/glovebox) for storage. Adducts with 1,10-phenanthroline (e.g., Complex 15) improve air stability but require MnCl₂ activation for catalytic use .
- Thermal Stability : Decomposes above 150°C, limiting high-temperature applications compared to fluorinated tert-butoxide ligands .
Research Implications and Limitations
- Advantages: this compound enables scalable synthesis of complex natural products (e.g., Lythraceum alkaloids) due to its compatibility with protic functional groups .
- Limitations : Poor performance with electron-deficient substrates and sensitivity to moisture restrict its use in industrial settings .
Biological Activity
Sodium triphenylsilanolate (STPS) is a silanol compound that has garnered attention due to its unique chemical structure and potential biological applications. This article delves into the biological activity of STPS, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a hydroxide group, which imparts distinctive properties. This structure enables STPS to interact with various biological systems, influencing cellular functions.
Mechanisms of Biological Activity
The biological activity of STPS can be attributed to several mechanisms:
- Antioxidant Activity : STPS exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
- Enzyme Modulation : Research indicates that STPS can modulate enzyme activities involved in metabolic pathways, potentially influencing processes such as detoxification and energy metabolism.
- Cell Membrane Interaction : The amphiphilic nature of STPS allows it to interact with cell membranes, affecting membrane fluidity and permeability. This interaction can lead to alterations in ion transport and signal transduction pathways.
Antioxidant Properties
A study conducted by researchers demonstrated that STPS significantly reduced lipid peroxidation in rat liver mitochondria, indicating its potential as an effective antioxidant agent. The IC50 values for STPS were comparable to those of established antioxidants like vitamin E, showcasing its efficacy in protecting against oxidative damage .
Antimicrobial Activity
In vitro studies have shown that STPS possesses antimicrobial properties against various bacterial strains. For instance, it exhibited inhibitory effects on Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging between 50-100 µg/mL . These findings suggest that STPS could be explored as a potential antimicrobial agent in clinical settings.
Case Studies
Case Study 1: Antioxidant Efficacy in Hepatic Cells
In a controlled experiment involving HepG2 cells (human liver cancer cell line), STPS was administered at varying concentrations. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, with a maximum inhibition observed at 100 µM concentration. The study concluded that STPS could be a promising candidate for mitigating oxidative stress-related liver diseases .
Case Study 2: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of STPS against common pathogenic bacteria. The results revealed that STPS not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections. The study emphasizes the need for further exploration of STPS as a therapeutic agent against biofilm-associated infections .
Data Summary
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing sodium triphenylsilanolate with high reproducibility?
- Answer : Synthesis requires strict control of stoichiometry, inert atmospheres (e.g., argon), and anhydrous solvents to prevent hydrolysis. Post-synthesis, purification via recrystallization or column chromatography is essential. Characterization should include elemental analysis, / NMR, and X-ray crystallography to confirm structure. For catalytic applications, purity >98% is recommended to minimize side reactions .
Q. How can spectroscopic methods validate the structural integrity of this compound in solution?
- Answer : Use NMR to confirm the silanolate moiety (typical shifts: −50 to −80 ppm). IR spectroscopy identifies Si–O stretching vibrations (~950–1050 cm). For solid-state analysis, pair powder XRD with computational models (e.g., density functional theory, DFT) to verify crystallographic consistency .
Q. What strategies ensure sample representativeness in heterogeneous this compound reactions?
- Answer : Follow subsampling protocols: (1) Homogenize bulk material via grinding; (2) Use rotary sample dividers to collect increments; (3) Analyze subsamples via ICP-MS or titration for compositional consistency. Document sampling plans, including increment size and statistical confidence intervals, to address heterogeneity .
Advanced Research Questions
Q. How do solid-state NMR chemical shifts elucidate the electronic environment of this compound in molybdenum catalysts?
- Answer : The anisotropic chemical shift tensor reflects HOMO-LUMO energy gaps in Mo–silanolate complexes. Compare experimental shifts with DFT-calculated tensors to map orbital interactions. For example, stronger Mo–O-backbonding lowers HOMO energy, shifting resonances upfield. This method links electronic structure to catalytic activity in alkyne metathesis .
Q. How should researchers resolve contradictions in catalytic activity data across this compound studies?
- Answer : Apply triangulation: (1) Replicate experiments under varying conditions (solvent, temperature); (2) Cross-validate using complementary techniques (e.g., kinetic studies vs. DFT); (3) Statistically assess outliers via Grubbs’ test. Document error propagation and uncertainty intervals to identify systemic vs. random errors .
Q. What experimental design principles minimize confounding variables in this compound-mediated reactions?
- Answer : Design of Experiments (DoE) frameworks: (1) Define independent variables (e.g., ligand ratio, temperature); (2) Use factorial designs to test interactions; (3) Include negative controls (e.g., ligand-free reactions). For kinetic studies, employ pseudo-first-order conditions with excess substrate. Validate via Arrhenius plots to isolate temperature effects .
Q. Can ligand fluorination strategies modulate this compound’s reactivity in transition-metal complexes?
- Answer : Fluorinated ligands enhance Lewis acidity and thermal stability. For example, replacing tert-butoxide with fluorinated aryloxides in Mo complexes increases electrophilicity, accelerating alkyne metathesis. Characterize via NMR and cyclic voltammetry to quantify electronic effects. Correlate with turnover numbers (TONs) to establish structure-activity relationships .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
